rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate
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Overview
Description
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate is a chemical compound with a unique structure that includes a pentalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrolysis and esterification steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate can be compared with similar compounds such as:
Ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate: Similar structure but with different hydrogenation levels.
Methyl (2R,3aS,6aS)-2-hydroxy-hexahydropentalene-3a-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8-9,12H,2-7H2,1H3/t8-,9+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOZJBQSKFLIRS-NGZCFLSTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCC[C@H]1C[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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